molecular formula C13H18N2S B7723955 N'-cyclohexyl-N-phenylcarbamimidothioic acid

N'-cyclohexyl-N-phenylcarbamimidothioic acid

Cat. No.: B7723955
M. Wt: 234.36 g/mol
InChI Key: PASBFQMDQRGJBH-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-phenylcarbamimidothioic acid is an organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a cyclohexyl group and a phenyl group attached to a carbamimidothioic acid moiety, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-phenylcarbamimidothioic acid typically involves the reaction of cyclohexylamine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-cyclohexyl-N-phenylcarbamimidothioic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N’-cyclohexyl-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-cyclohexyl-N-phenylcarbamimidothioic acid exerts its effects involves the interaction with nucleophilic sites on target molecules. The compound’s thiocarbamoyl group can form covalent bonds with thiol groups in proteins or other nucleophiles, leading to modifications in the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.

    N-cyclohexyl-N’-decylurea: Utilized in various industrial applications and as a reagent in organic synthesis.

    N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Commonly used in bioconjugation and crosslinking reactions.

Uniqueness

N’-cyclohexyl-N-phenylcarbamimidothioic acid is unique due to its specific combination of cyclohexyl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable reagent in both research and industrial applications, offering advantages in terms of selectivity and efficiency in chemical reactions.

Properties

IUPAC Name

N'-cyclohexyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBFQMDQRGJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N=C(NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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